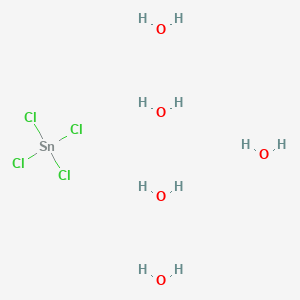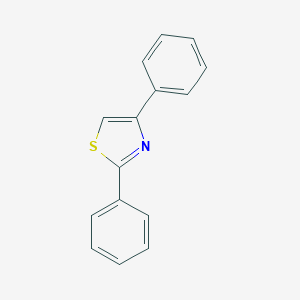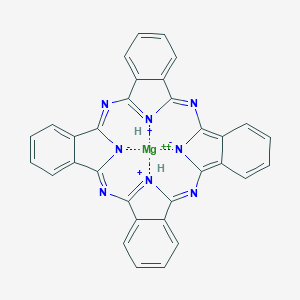
4-methylpentane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylpentane-2-thiol is an organic compound with the molecular formula C6H14S and a molecular weight of 118.240 g/mol . It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, characteristic of many thiols.
Méthodes De Préparation
The synthesis of 4-methylpentane-2-thiol can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-methylpentane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by another nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride regenerates the thiol.
Applications De Recherche Scientifique
4-methylpentane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions and redox biology.
Medicine: Research into thiol-based drugs often involves compounds like this compound, which can serve as models for understanding thiol reactivity and toxicity.
Mécanisme D'action
The mechanism by which 4-methylpentane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. The sulfur atom in the thiol group can also participate in nucleophilic attacks, making it a versatile functional group in organic reactions .
Comparaison Avec Des Composés Similaires
4-methylpentane-2-thiol can be compared to other thiols such as:
2-Methyl-3-pentanethiol: Similar in structure but with the thiol group on a different carbon atom.
2-Pentanethiol, 2-methyl-: Another isomer with the methyl group on the second carbon.
4-Methyl-2-pentanethiol: An isomer with the same molecular formula but different structural arrangement.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the thiol and methyl groups.
Propriétés
Numéro CAS |
1639-05-0 |
|---|---|
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
4-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
Clé InChI |
JBCIMWBQDMBMMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)S |
SMILES canonique |
CC(C)CC(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















